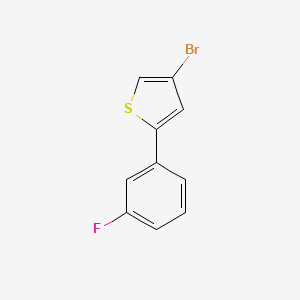
4-Bromo-2-(3-fluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-fluorophenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromothiophene and 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(3-fluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid yields 2-(3-fluorophenyl)-4-phenylthiophene .
Scientific Research Applications
4-Bromo-2-(3-fluorophenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.
Material Science: It is utilized in the fabrication of organic thin-film transistors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-fluorophenyl)thiophene in its applications is primarily based on its ability to participate in electron transfer processes. In organic electronics, it acts as a charge carrier, facilitating the movement of electrons or holes through the material. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
2-Bromothiophene: A precursor in the synthesis of 4-Bromo-2-(3-fluorophenyl)thiophene.
2-(4-Fluorophenyl)thiophene: Another thiophene derivative with similar electronic properties.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in fine-tuning the properties of materials for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C10H6BrFS |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-bromo-2-(3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6BrFS/c11-8-5-10(13-6-8)7-2-1-3-9(12)4-7/h1-6H |
InChI Key |
YULBMOMPFQNHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
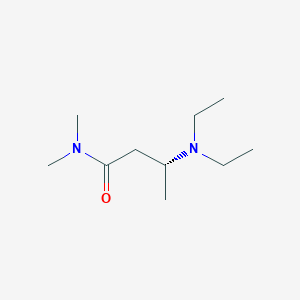
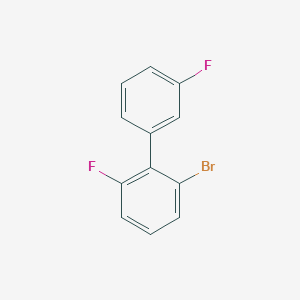
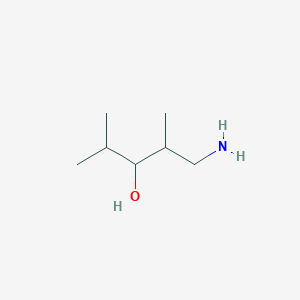
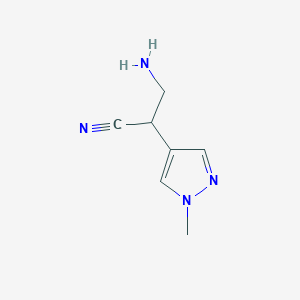
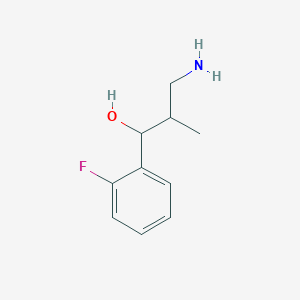

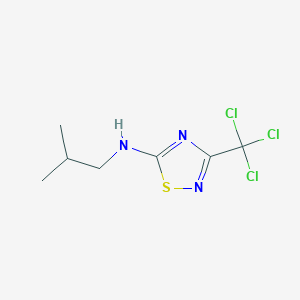


amino)acetate](/img/structure/B13205557.png)
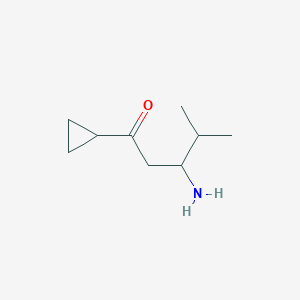
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
